molecular formula C7H13NO4 B1331124 Dimethyl 3-aminopentanedioate CAS No. 77313-09-8

Dimethyl 3-aminopentanedioate

Cat. No. B1331124
CAS RN: 77313-09-8
M. Wt: 175.18 g/mol
InChI Key: PXJFLUYRGQUUIN-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

A diluted alcoholic sulfuric acid solution is prepared by adding sulfuric acid (20.69 Kg) to i-PrOH (51.7 Kg) at 0-5° C. The resulting solution was slowly added to a solution of tert-butylamine borane (9.19 Kg) in THF (69.3 Kg), maintaining the temperature below −5° C. Dimethyl-3-aminoglutaconate (18.28 Kg) was slowly added to the resulting mixture, maintaining the temperature below 0° C. The resulting reaction mixture was stirred between 0° C. and 15° C. overnight, then quenched by slow addition to water (166 Kg) while maintaining the temperature below 10° C. and the pH between 5 and 7 by adding concentrated aqueous NaOH. The pH of the mixture was then adjusted to about 9-10 by adding concentrated aqueous NaOH at the end of the quenching process. The phases were separated and the aqueous phase was extracted with DCM. The combined organic extracts were washed with brine (20.6 Kg), filtered through a cotton cartridge and concentrated under reduced pressure to give 3-amino-pentanedioic acid dimethyl ester (17.87 Kg, 97% yield).
Quantity
20.69 kg
Type
reactant
Reaction Step One
Quantity
51.7 kg
Type
reactant
Reaction Step One
Quantity
9.19 kg
Type
reactant
Reaction Step Two
Name
Quantity
69.3 kg
Type
solvent
Reaction Step Two
Quantity
18.28 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].CC(O)C.B.C(N)(C)(C)C.[CH3:16][O:17][C:18](=[O:27])[CH:19]=[C:20]([NH2:26])[CH2:21][C:22]([O:24][CH3:25])=[O:23]>C1COCC1>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[CH3:25][O:24][C:22](=[O:23])[CH2:21][CH:20]([NH2:26])[CH2:19][C:18]([O:17][CH3:16])=[O:27] |f:2.3|

Inputs

Step One
Name
Quantity
20.69 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
51.7 kg
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
9.19 kg
Type
reactant
Smiles
B.C(C)(C)(C)N
Name
Quantity
69.3 kg
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
18.28 kg
Type
reactant
Smiles
COC(C=C(CC(=O)OC)N)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred between 0° C. and 15° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
quenched by slow addition to water (166 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C.
ADDITION
Type
ADDITION
Details
the pH between 5 and 7 by adding concentrated aqueous NaOH
ADDITION
Type
ADDITION
Details
by adding concentrated aqueous NaOH at the end of the quenching process
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (20.6 Kg)
FILTRATION
Type
FILTRATION
Details
filtered through a cotton cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
COC(CC(CC(=O)OC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.87 kg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.